molecular formula C22H29N5O B11141497 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone

Cat. No.: B11141497
M. Wt: 379.5 g/mol
InChI Key: KXVDGPUHCHDMDU-RMKNXTFCSA-N
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring, a piperazine ring, and a propenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of acetylacetone with guanidine in the presence of an acid catalyst.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced by reacting the pyrimidine derivative with 1-benzylpiperazine under basic conditions.

    Introduction of the Propenyl Group: The final step involves the reaction of the intermediate with cinnamaldehyde in the presence of a suitable base to form the propenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperazine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and signaling pathways.

Medicine

In medicinal chemistry, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine
  • Azide/cyanate-bridged copper(II) compounds
  • Fluorine-containing compounds

Uniqueness

Compared to similar compounds, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone stands out due to its unique combination of functional groups. This combination allows for diverse chemical reactivity and potential applications in various fields. The presence of both pyrimidine and piperazine rings, along with the propenyl group, provides a versatile scaffold for further modifications and functionalization.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H29N5O/c1-18-17-19(2)25-22(24-18)23-11-10-21(28)27-15-13-26(14-16-27)12-6-9-20-7-4-3-5-8-20/h3-9,17H,10-16H2,1-2H3,(H,23,24,25)/b9-6+

InChI Key

KXVDGPUHCHDMDU-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C

Origin of Product

United States

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